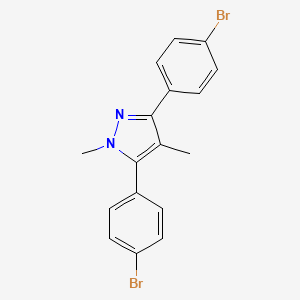
3,5-bis(4-bromophenyl)-1,4-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-1,4-dimethyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of two 4-bromophenyl groups and two methyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1,4-dimethyl-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate and acetylacetone. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1,4-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to replace the bromine atoms with other groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation reactions can produce pyrazole oxides .
Scientific Research Applications
3,5-bis(4-bromophenyl)-1,4-dimethyl-1H-pyrazole has several scientific research applications:
Materials Science: It is used in the synthesis of π-conjugated polymers, which have applications in organic electronics, such as light-emitting diodes and solar cells.
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Coordination Chemistry: The compound can act as a ligand to form complexes with transition metals, which are of interest in catalysis and material science.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1,4-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, pyrazole derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, they can inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth . The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-fluorophenyl)-1,4-dimethyl-1H-pyrazole: Similar structure but with fluorine atoms instead of bromine.
3,5-bis(4-chlorophenyl)-1,4-dimethyl-1H-pyrazole: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
The uniqueness of 3,5-bis(4-bromophenyl)-1,4-dimethyl-1H-pyrazole lies in the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than fluorine or chlorine, which can affect the compound’s interactions with other molecules and its overall properties .
Properties
Molecular Formula |
C17H14Br2N2 |
|---|---|
Molecular Weight |
406.1 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1,4-dimethylpyrazole |
InChI |
InChI=1S/C17H14Br2N2/c1-11-16(12-3-7-14(18)8-4-12)20-21(2)17(11)13-5-9-15(19)10-6-13/h3-10H,1-2H3 |
InChI Key |
QDXIJEACHZZPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















